

# Application Note: Quantification of Nandrolone Undecylate using High-Performance Liquid Chromatography (HPLC)

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## Compound of Interest

Compound Name: *Nandrolone undecylate*

Cat. No.: *B159588*

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## Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Nandrolone Undecylate**. The described protocol is suitable for researchers, scientists, and professionals in the field of drug development and quality control. The method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision.

## Introduction

Nandrolone undecanoate, an anabolic steroid, is an ester of nandrolone.<sup>[1][2][3][4][5]</sup> Accurate and reliable quantification of **Nandrolone Undecylate** in pharmaceutical formulations is crucial for ensuring product quality and dosage accuracy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for an isocratic HPLC method for the determination of **Nandrolone Undecylate**.

## Experimental

Instrumentation and Chromatographic Conditions:

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Conditions

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (80:20, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	240 nm
Run Time	10 minutes

## Reagents and Standards:

- **Nandrolone Undecylate** reference standard (purity >99%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

## Standard Solution Preparation:

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Nandrolone Undecylate** reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

## Sample Preparation (for a hypothetical oil-based injection):

- Accurately transfer a volume of the oily injection equivalent to 10 mg of **Nandrolone Undecylate** into a 10 mL volumetric flask.

- Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to 10 mL with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter before injection.

## Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Method Validation Data

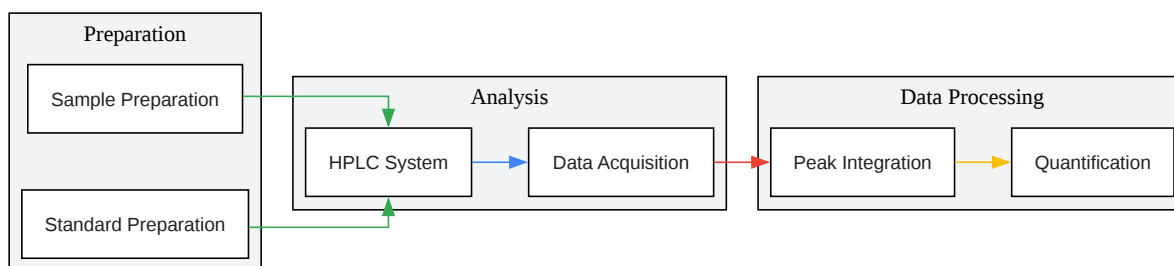
Parameter	Result
Linearity (Concentration Range)	10 - 100 µg/mL
Correlation Coefficient ( $r^2$ )	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.5 µg/mL
Limit of Quantification (LOQ)	1.5 µg/mL
Specificity	No interference from excipients

Note: The validation data presented here is representative and based on similar methods for nandrolone esters. Actual validation should be performed in the user's laboratory.

## Results and Discussion

The developed HPLC method provides a simple, accurate, and precise means for the quantification of **Nandrolone Undecylate**. The chromatographic conditions were optimized to achieve a symmetrical peak shape and a reasonable retention time. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment.

## Experimental Workflow



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Caption: Experimental workflow for **Nandrolone Undecylate** quantification.

## Protocol: HPLC Quantification of Nandrolone Undecylate

This protocol provides step-by-step instructions for the quantification of **Nandrolone Undecylate** using HPLC.

### 1.0 Objective

To quantify the amount of **Nandrolone Undecylate** in a given sample using a validated HPLC method.

### 2.0 Materials and Reagents

- **Nandrolone Undecylate** Reference Standard
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade)
- Volumetric flasks (10 mL, 100 mL)

- Pipettes
- Syringes and 0.45 µm syringe filters

### 3.0 Instrument and Conditions

Refer to Table 1 in the Application Note for detailed HPLC parameters.

## 4.0 Procedure

### 4.1 Mobile Phase Preparation

- Prepare the mobile phase by mixing acetonitrile and water in an 80:20 volume/volume ratio.
- Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

### 4.2 Standard Solution Preparation

- Stock Solution (1000 µg/mL):
  - Accurately weigh approximately 10 mg of **Nandrolone Undecylate** reference standard.
  - Transfer it to a 10 mL volumetric flask.
  - Dissolve and dilute to volume with the mobile phase. Mix well.
- Calibration Standards:
  - Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations of 10, 25, 50, 75, and 100 µg/mL.

### 4.3 Sample Preparation

- Accurately measure a quantity of the sample expected to contain 10 mg of **Nandrolone Undecylate**.
- Transfer it to a 10 mL volumetric flask.
- Add approximately 7 mL of the mobile phase and sonicate for 15 minutes.

- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
- Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

#### 4.4 Chromatographic Analysis

- Set up the HPLC system according to the conditions specified in Table 1.
- Inject 20 µL of each standard solution and the sample solution into the chromatograph.
- Record the peak areas from the resulting chromatograms.

#### 5.0 Calculation

- Calibration Curve:
  - Plot a graph of the peak area of the standard solutions versus their corresponding concentrations.
  - Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $r^2$ ).
- Quantification of **Nandrolone Undecylate** in the Sample:
  - Using the peak area of the sample and the regression equation from the calibration curve, calculate the concentration of **Nandrolone Undecylate** in the sample solution.
  - Calculate the amount of **Nandrolone Undecylate** in the original sample using the following formula:

$$\text{Amount (mg)} = (\text{Concentration from curve (}\mu\text{g/mL)} * \text{Dilution Factor} * \text{Volume of sample (mL)}) / 1000$$

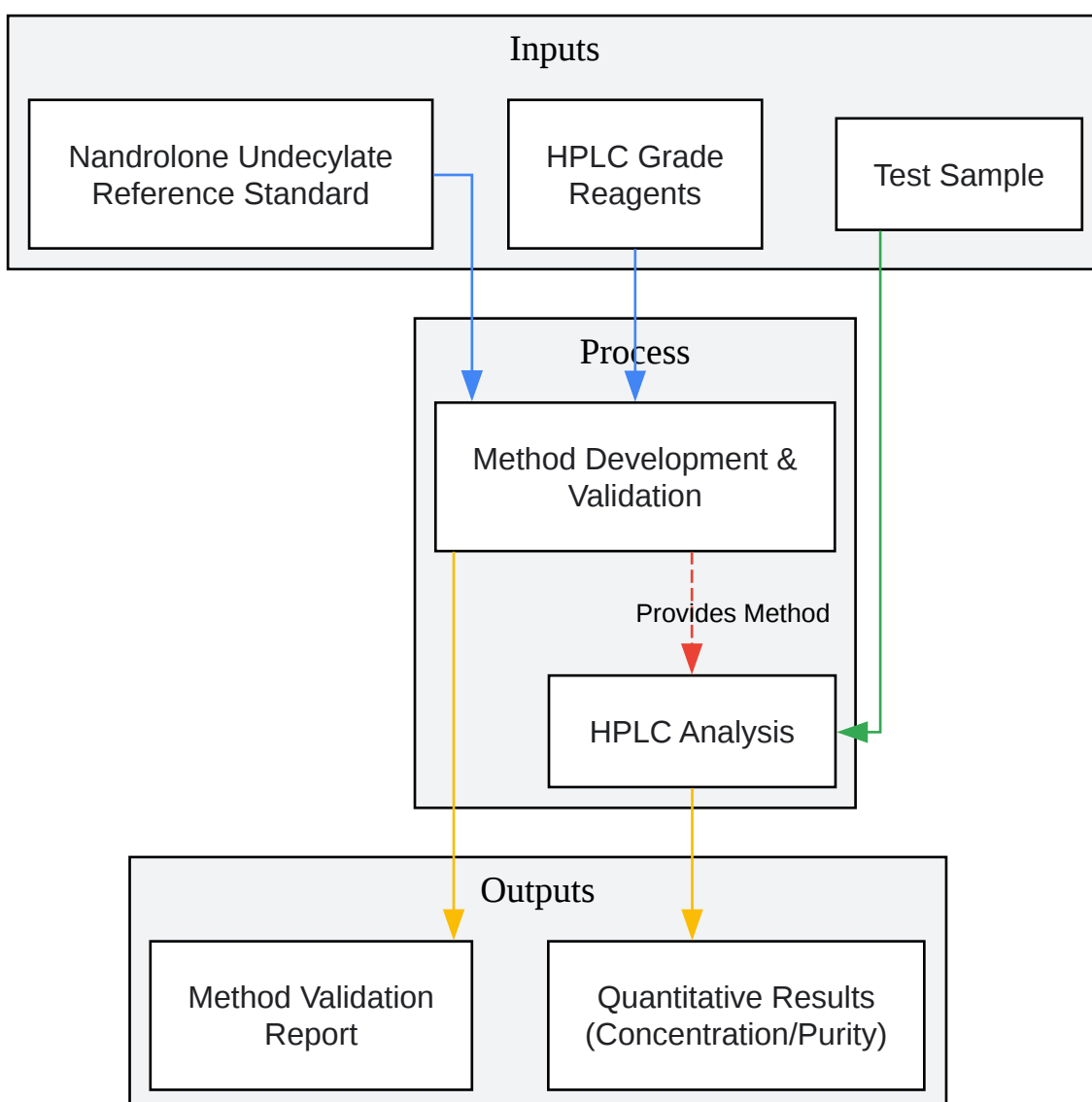
#### 6.0 System Suitability

Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor	$\leq 2.0$
Theoretical Plates	$\geq 2000$
% RSD of 6 replicate injections	$\leq 2.0\%$

## Logical Relationship Diagram



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Caption: Logical relationship of the analytical process.

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## References

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